パウリニック酸

概要

科学的研究の応用

Paullinic acid has a wide range of applications in scientific research:

Chemistry: Used as a precursor in the synthesis of various chemical compounds.

Biology: Studied for its role in cell membrane structure and function.

Medicine: Investigated for its potential anti-inflammatory and antioxidant properties.

Industry: Utilized in the production of cosmetics and skincare products due to its moisturizing properties.

作用機序

パウリニック酸は、主に細胞膜に取り込まれることで効果を発揮し、膜の流動性と透過性を変化させる . また、炎症と酸化ストレス経路に関与する特定の受容体のリガンドとしても機能する . 分子標的は、脂肪酸の代謝に関与するシクロオキシゲナーゼやリポキシゲナーゼなどの酵素を含む .

類似の化合物:

バクセン酸(シス-11-オクタデセン酸): 二重結合の位置が異なるが、類似の構造を持つ別のオメガ-7脂肪酸.

パルミトレイン酸(シス-9-ヘキサデセン酸): 炭素鎖が短いオメガ-7脂肪酸.

独自性: パウリニック酸は、特定の二重結合の位置と、グァラナ種子の油における高濃度によって独自性を持つ . これは、特定の産業および医療用途にとって特に価値がある .

準備方法

合成経路と反応条件: パウリニック酸は、グァラナ種子の油に見られるトリグリセリドの加水分解によって合成できる。 このプロセスには、油の抽出、続いてトリグリセリドをグリセロールと脂肪酸(パウリニック酸を含む)に分解するけん化が含まれる .

工業生産方法: パウリニック酸の工業生産は、通常、グァラナ種子の油の大規模抽出、続いて脂肪酸を分離するための蒸留や結晶化などの精製プロセスを含む . 超臨界流体抽出などの高度な技術を使用して、収量と純度を向上させることもできる .

反応の種類:

一般的な試薬と条件:

生成される主な製品:

酸化: ヒドロペルオキシドとケトン.

還元: 飽和脂肪酸.

置換: エステルとアミド.

4. 科学研究における用途

パウリニック酸は、科学研究で幅広い用途がある:

類似化合物との比較

Vaccenic acid (cis-11-octadecenoic acid): Another omega-7 fatty acid with a similar structure but differing in the position of the double bond.

Palmitoleic acid (cis-9-hexadecenoic acid): An omega-7 fatty acid with a shorter carbon chain.

Uniqueness: Paullinic acid is unique due to its specific double bond position and its high concentration in guarana seed oil . This makes it particularly valuable for certain industrial and medicinal applications .

生物活性

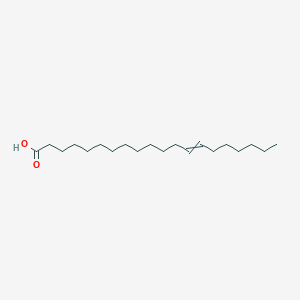

Paullinic acid, chemically known as cis-13-eicosenoic acid (C20:1n-7), is a monounsaturated fatty acid that has garnered attention for its potential biological activities. This article explores the biological activity of paullinic acid, focusing on its antioxidant, antimicrobial, and nutritional properties, supported by research findings and data tables.

Chemical Profile and Sources

Paullinic acid is primarily found in various plant oils, particularly those from the Sapindaceae family, such as Paullina meliaefolia, and is also produced by certain fungi within the Mucoromycota phylum . Its structure features a long carbon chain with a single double bond, contributing to its unique biochemical properties.

Antioxidant Activity

The antioxidant properties of paullinic acid have been investigated in several studies. Antioxidants are crucial for neutralizing free radicals, thereby preventing oxidative stress which can lead to various diseases.

Research Findings

- A study on coral mushrooms indicated that paullinic acid was one of the major fatty acids present, alongside linoleic acid and palmitic acid. The mushrooms exhibited significant antioxidant activities measured through DPPH and ABTS radical scavenging assays .

- In another study examining dietary influences on livestock, it was found that paullinic acid supplementation improved the overall fatty acid profile of meat, suggesting enhanced antioxidant capacity in the meat products .

Table 1: Antioxidant Activity of Paullinic Acid in Various Studies

| Study | Source | Method | EC50 Value (mg/mL) | Remarks |

|---|---|---|---|---|

| Coral Mushrooms | Ramaria botrytis | DPPH Scavenging | 0.39 | High antioxidant activity |

| Livestock Study | Chinese Ningxiang Pigs | Fatty Acid Profile Analysis | N/A | Improved meat quality |

Antimicrobial Activity

Paullinic acid has also shown promise as an antimicrobial agent. Its effectiveness against various pathogens is an area of growing interest.

Research Findings

- A study highlighted the antimicrobial properties of various fatty acids, including paullinic acid, against human pathogenic bacteria. The Minimum Inhibitory Concentration (MIC) values for paullinic acid were reported to be effective against several strains .

- In a different context, fungi producing high levels of paullinic acid were identified as potential sources of natural antimicrobial agents due to their ability to inhibit bacterial growth effectively .

Table 2: Antimicrobial Efficacy of Paullinic Acid

| Pathogen | MIC (mg/mL) | Source |

|---|---|---|

| Staphylococcus aureus | 50 | Coral Mushrooms |

| Escherichia coli | 40 | Fungal Extracts |

Nutritional Benefits

Paullinic acid is recognized for its potential health benefits when included in dietary sources. Its monounsaturated nature suggests it could contribute positively to lipid profiles.

Research Findings

- The inclusion of paullinic acid in diets has been linked to improved metabolic profiles in animal studies. For instance, pigs fed diets enriched with paullinic acid showed enhanced muscle tenderness and overall fat composition .

- Additionally, research indicates that diets high in unsaturated fatty acids like paullinic acid may support cardiovascular health by improving lipid metabolism and reducing inflammation .

特性

IUPAC Name |

(Z)-icos-13-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H38O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h7-8H,2-6,9-19H2,1H3,(H,21,22)/b8-7- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URXZXNYJPAJJOQ-FPLPWBNLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC=CCCCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC/C=C\CCCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H38O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80402624 | |

| Record name | 13-Eicosenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80402624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Paullinic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035159 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

17735-94-3 | |

| Record name | cis-13-Eicosenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17735-94-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Paullinic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017735943 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 13-Eicosenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80402624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PAULLINIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CCL3CM45AT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Paullinic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035159 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

13.4 °C | |

| Record name | Paullinic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035159 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Paullinic acid and where is it found?

A1: Paullinic acid, also known as cis-13-eicosenoic acid, is a monounsaturated fatty acid. It is commonly found in the seed oils of plants from the Sapindaceae family, including rambutan (Nephelium lappaceum L) [], guarana (Paullinia cupana var. sorbilis) [], and various Allophylus species []. One particularly rich source is Paullinia elegans, where it constitutes a significant portion of the seed oil, triglycerides, and cyanolipid content [].

Q2: What is the structure of Paullinic acid and what is its molecular formula and weight?

A2: Paullinic acid is a 20-carbon chain fatty acid with a cis double bond at the 13th carbon from the omega end. Its molecular formula is C20H38O2, and its molecular weight is 310.51 g/mol. []

Q3: How is Paullinic acid typically analyzed and identified?

A3: Paullinic acid can be analyzed and identified through techniques like gas chromatography-mass spectrometry (GC-MS) [, , , ]. To differentiate it from other monoenoic fatty acid isomers, researchers often analyze its 4,4-dimethyloxazoline derivatives []. Confirmation of its double bond stereochemistry can be achieved through infrared and 13C-nuclear magnetic resonance (NMR) spectroscopy [].

Q4: Besides seed oils, are there other potential sources of Paullinic acid?

A5: While predominantly found in seed oils, Paullinic acid has also been detected in the leaves of Salvia taxa from Turkey [] and the seeds of Brazilian Sapindaceae species []. This suggests potential alternative sources for this fatty acid.

Q5: Are there any studies on the biological activity of Paullinic acid?

A5: While the provided abstracts primarily focus on the occurrence and extraction of Paullinic acid, it's important to note that research on its specific biological activities, such as potential health benefits or applications in pharmaceuticals, is not extensively covered in these abstracts.

Q6: What are the potential applications of Paullinic acid?

A7: The high content of Paullinic acid, alongside other essential fatty acids, in the oils of Tetracarpodium conopodium and Garcinia kola suggests their potential utility in various industries, including food, beverages, fine chemicals, oils, and pharmaceuticals []. Further research is needed to explore specific applications within these sectors.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。